molecular formula C9H9NO4 B1355265 2-Methyl-3-nitrophenylacetic Acid CAS No. 23876-15-5

2-Methyl-3-nitrophenylacetic Acid

Cat. No. B1355265
CAS RN: 23876-15-5
M. Wt: 195.17 g/mol
InChI Key: LWIOFILTAJJDLA-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrophenylacetic acid is a chemical compound with the molecular formula C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .


Molecular Structure Analysis

The molecular structure of 2-Methyl-3-nitrophenylacetic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure also includes a carboxylic acid group (COOH) and a nitro group (NO2) attached to the phenyl ring .


Physical And Chemical Properties Analysis

2-Methyl-3-nitrophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 377.6±27.0 °C at 760 mmHg, and a flash point of 168.1±12.2 °C . It has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 83 Å2, and a molar volume of 145.0±3.0 cm3 .

Scientific Research Applications

Application in Electrochemical Sensing

2-Methyl-3-nitrophenylacetic acid has been utilized in the development of electrochemical sensing platforms. A study by Shah et al. (2017) describes how gold-copper alloy nanoparticles modified electrodes were used for the detection of nitro aromatic toxins, including 2-methyl-3-nitrophenylacetic acid. This application demonstrates the potential for sensitive detection of environmental pollutants (Shah et al., 2017).

Use in Photodecarboxylation Studies

Another study highlights the application of 2-methyl-3-nitrophenylacetic acid derivatives in photodecarboxylation research. Shigemoto et al. (2021) investigated zinc photocages constructed using m-nitrophenylacetic acid variants, including 2-methyl-3-nitrophenylacetic acid, for improved photodecarboxylation properties. This research indicates the chemical's role in developing tools for biological applications (Shigemoto et al., 2021).

Role in Analytical Chemistry

Janczura et al. (2021) conducted a study focusing on the use of 2-methyl-3-nitrophenylacetic acid in analytical chemistry. They explored the molecularly imprinted polymer (MIP) method for determining nitroxidative stress products, specifically analyzing 4-hydroxyphenylacetic acid conversion. This showcases the compound's potential in developing selective analytical methods for biomedical research (Janczura et al., 2021).

Synthesis of Ropinirole Hydrochloride

In pharmaceutical research, 2-methyl-3-nitrophenylacetic acid was used in the synthesis of Ropinirole hydrochloride, a medication used to treat Parkinson's disease. Qian (2007) outlined the synthesis process, starting from 2-methyl-3-nitrophenylacetic acid, demonstrating its role in creating important medical treatments (Qian, 2007).

Safety And Hazards

2-Methyl-3-nitrophenylacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWIOFILTAJJDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40543082
Record name (2-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-nitrophenylacetic Acid

CAS RN

23876-15-5
Record name 2-Methyl-3-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23876-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40543082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

150 g of 2-Methyl-3-nitro phenylacetonitrile is added to 750 ml pure water and 600 ml acetic acid. 675 ml sulfuric acid is added drop wise to the reaction mixture and refluxed for 6-7 hours. After completion of reaction, 2000 ml water is added to it and stirred for 30-45 minutes, filtered and dried to give 2-Methyl-3-nitro phenylaceticacid (130-135 g).
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
675 mL
Type
reactant
Reaction Step Two
Name
Quantity
2000 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Askam, RHL Deeks - Journal of the Chemical Society C: Organic, 1969 - pubs.rsc.org
… The aldehyde gave the known 2-methyl3-nitrobenzoic acid (Ic) on oxidation and could be converted into 2-methyl-3-nitrophenylacetic acid (Id) via the alcohol, bromide, and cyanide. …
Number of citations: 11 pubs.rsc.org
RM DeMarinis, RF Hall, RG Franz… - Journal of medicinal …, 1986 - ACS Publications
… 4-Methoxybenzeneethanamine and 2-methyl-3-nitrophenylacetic acid were employed as starting materials for the synthesis of the 4- (/3-aminoethyl)indolones. The ring-opened 3-…
Number of citations: 42 pubs.acs.org
C Matera, M Quadri, S Pelucchi, M De Amici… - Monatshefte für Chemie …, 2014 - Springer
This paper describes a practical approach to the preparation of 4-(2-hydroxyethyl)indolin-2-one, a key intermediate in the synthesis of dopaminergic agonists such as ropinirole—a drug …
Number of citations: 2 link.springer.com
DNA Binding - J. Chem. Soc. Pak, 2017 - jcsp.org.pk
… The complex was prepared by adding 5 mmol (0.974 g) of 2-methyl-3-nitrophenylacetic acid to 5 mmol of NaHCO3 (0.42 g) in 25 ml of distilled water at 60 C with stirring till complete …
Number of citations: 2 jcsp.org.pk
TX Métro, J Bonnamour, T Reidon… - … A European Journal, 2015 - Wiley Online Library
… The same approach starting from 2-methyl-3-nitrophenylacetic acid furnished 3.3 g of amide 20 in a moderate yield of 46 %, slightly better than that previously reported in the literature …
RDM Davies, JH Pink, JS Scott, A Bailey - Tetrahedron Letters, 2018 - Elsevier
… The o-toluidine intermediate 4 was formed in 6 steps from commercially available 2-methyl-3-nitrophenylacetic acid. An initial coupling using ammonium chloride as a source of …
Number of citations: 6 www.sciencedirect.com
S Cherkez, J Herzig, H Yellin - Journal of medicinal chemistry, 1986 - ACS Publications
We have synthesized a class of compounds combining structural features of both the furosemide and the hydr-alazine type. l (2H)-Phthalazinone, which is one of the metabolites of …
Number of citations: 39 pubs.acs.org

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